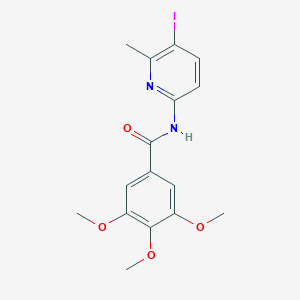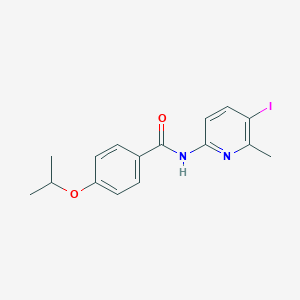
N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide, also known as BMMD, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. This compound is a member of the benzamide family and has been synthesized through various methods.
Scientific Research Applications
N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide has been shown to have potential as a novel therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide has been shown to modulate the activity of certain ion channels, which may have implications for the treatment of neurological disorders. In cancer research, N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for the development of anticancer drugs.
Mechanism of Action
The mechanism of action of N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide is not fully understood, but it is believed to involve the modulation of certain ion channels and receptors in the body. N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide has been shown to bind to the TRPM8 ion channel, which is involved in the regulation of pain and temperature sensation. N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide has also been shown to bind to the sigma-1 receptor, which is involved in the regulation of various cellular processes, including cell survival and apoptosis.
Biochemical and Physiological Effects:
N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of ion channel activity, and the regulation of cellular processes. N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide has also been shown to have antioxidant properties, which may have implications for the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide is its potential as a novel therapeutic agent for the treatment of various diseases. N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide has also been shown to have low toxicity, making it a promising candidate for further development. However, one of the main limitations of N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide is its limited solubility in water, which may pose challenges for its use in certain applications.
Future Directions
There are several future directions for the study of N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide, including the development of novel therapeutic agents based on N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide, the investigation of its potential as a modulator of ion channel activity, and the exploration of its antioxidant properties. Other future directions include the investigation of its potential as a treatment for neurodegenerative diseases and the development of more efficient synthesis methods for N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide.
Synthesis Methods
N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide can be synthesized through several methods, including Suzuki-Miyaura cross-coupling reaction, Buchwald-Hartwig amination, and Sonogashira coupling reaction. The most common method for synthesizing N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 2-bromo-5-chloro-6-methylpyridine with 2-methoxybenzamide in the presence of a palladium catalyst.
properties
Molecular Formula |
C14H13BrN2O2 |
|---|---|
Molecular Weight |
321.17 g/mol |
IUPAC Name |
N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide |
InChI |
InChI=1S/C14H13BrN2O2/c1-9-11(15)7-8-13(16-9)17-14(18)10-5-3-4-6-12(10)19-2/h3-8H,1-2H3,(H,16,17,18) |
InChI Key |
HOBDSMZSCKDGDV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC=CC=C2OC)Br |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC=CC=C2OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-dichloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244741.png)
![2-chloro-5-iodo-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244744.png)
![4-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244746.png)
![3-chloro-4-ethoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244747.png)
![N-[2-chloro-5-(propanoylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B244749.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,6-dimethoxybenzamide](/img/structure/B244752.png)
![N-(3-{[(4-sec-butylphenoxy)acetyl]amino}-4-chlorophenyl)propanamide](/img/structure/B244754.png)

![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,6-dimethoxybenzamide](/img/structure/B244756.png)
![N-[4-(4-methylpiperidin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B244758.png)


![3,5-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244762.png)
![3,5-dimethyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244764.png)